10,10'-Bis(dibenzo[b,f]thiepine)
Description
Historical Context and Development
The historical development of 10,10'-bis(dibenzo[b,f]thiepine) is intrinsically linked to the broader evolution of thiepine chemistry, which traces its origins to the early investigations of seven-membered sulfur-containing heterocycles. The foundational work in thiepine chemistry established the basic principles governing the synthesis and reactivity of these systems, setting the stage for more sophisticated derivatives like the dimeric compound under consideration.
The emergence of dibenzo[b,f]thiepine as a synthetic target can be traced to systematic studies of fused heterocyclic systems, where researchers recognized the potential of incorporating benzene rings into thiepine frameworks. This fusion strategy not only enhanced the stability of the resulting compounds but also introduced new electronic properties that proved valuable in various applications. The success of dibenzo[b,f]thiepine derivatives in pharmaceutical applications, particularly in the development of compounds with antioxidative and anti-inflammatory properties, provided the impetus for exploring dimeric variants.
The specific development of 10,10'-bis(dibenzo[b,f]thiepine) represents a natural progression in the field's evolution toward more complex molecular architectures. Early synthetic efforts focused on establishing reliable methods for dibenzo[b,f]thiepine formation, employing strategies such as cyclization of diaryl sulfide precursors and intramolecular coupling reactions. These methodological advances created the foundation necessary for attempting the synthesis of dimeric systems, where two thiepine units could be linked through strategic carbon-carbon bond formation.
The recognition of 10,10'-bis(dibenzo[b,f]thiepine) as a distinct chemical entity emerged from systematic studies of dibenzo[b,f]thiepine reactivity patterns. Researchers observed that under certain reaction conditions, dibenzo[b,f]thiepine derivatives could undergo coupling reactions at the 10-position, leading to the formation of dimeric products. This observation prompted dedicated investigations into optimizing these coupling processes and characterizing the resulting dimeric compounds.
Contemporary interest in 10,10'-bis(dibenzo[b,f]thiepine) has been further stimulated by advances in analytical techniques that enable detailed structural characterization and property determination. Modern spectroscopic methods, including high-resolution nuclear magnetic resonance and mass spectrometry, have provided researchers with the tools necessary to unambiguously identify and characterize these complex dimeric structures. Additionally, computational chemistry approaches have contributed to understanding the electronic properties and potential reactivity patterns of these compounds.
Position in Heterocyclic Chemistry Classification
Within the comprehensive taxonomy of heterocyclic chemistry, 10,10'-bis(dibenzo[b,f]thiepine) occupies a distinctive position as a member of the dibenzoheteropine family, specifically classified as a dimeric sulfur-containing polycyclic compound. The hierarchical classification places this compound within the broader category of seven-membered heterocycles, where it shares fundamental structural features with other thiepine derivatives while exhibiting unique characteristics derived from its dimeric nature.
The compound's classification as a dibenzo[b,f]thiepine derivative places it within the subset of fused heterocyclic systems where benzene rings are incorporated into the thiepine framework. This fusion pattern, designated by the [b,f] nomenclature, indicates specific connectivity patterns that distinguish these compounds from other thiepine isomers. The dimeric nature of 10,10'-bis(dibenzo[b,f]thiepine) further refines its classification, positioning it among the growing class of dimeric heterocyclic compounds that exhibit properties distinct from their monomeric counterparts.
From a structural perspective, the compound exemplifies the principles of heterocyclic architecture where heteroatoms are incorporated into ring systems to modify electronic properties and reactivity patterns. The presence of two sulfur atoms within the overall molecular framework creates opportunities for unique coordination chemistry and potential biological activities. The seven-membered ring configuration of each thiepine unit contributes to conformational flexibility while maintaining sufficient rigidity for defined molecular recognition events.
The electronic classification of 10,10'-bis(dibenzo[b,f]thiepine) reveals important characteristics that influence its chemical behavior. With a formal charge of zero and a molecular complexity index of 620, the compound exhibits substantial structural sophistication that translates into specific property profiles. The absence of defined stereochemical centers simplifies its stereochemical classification while the presence of multiple aromatic rings contributes to its classification as a polycyclic aromatic compound.
Table 1: Classification Hierarchy of 10,10'-Bis(dibenzo[b,f]thiepine)
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Sulfur-containing |
| Secondary Class | Seven-membered Rings | Thiepine derivatives |
| Tertiary Class | Fused Systems | Dibenzo[b,f]thiepine |
| Quaternary Class | Dimeric Compounds | 10,10'-linked |
| Structural Type | Polycyclic Aromatic | Fused ring system |
| Electronic Type | Neutral Molecule | Zero formal charge |
Structural Significance in Thiepine Chemistry
The structural architecture of 10,10'-bis(dibenzo[b,f]thiepine) represents a significant advancement in thiepine chemistry, demonstrating how dimeric construction can create novel molecular properties while retaining the fundamental characteristics of the parent thiepine system. The compound's structure, featuring two identical dibenzo[b,f]thiepine units connected through a carbon-carbon bond at the 10-position, creates a symmetrical molecular framework with unique electronic and steric properties.
The seven-membered thiepine rings within each unit adopt conformations that balance ring strain with optimal orbital overlap for aromatic stabilization. Computational studies and crystallographic analyses of related dibenzo[b,f]thiepine compounds have revealed that these systems typically adopt boat-like conformations that minimize steric interactions while maintaining conjugation with the fused benzene rings. In the dimeric compound, this conformational preference is preserved while introducing additional complexity through the central linkage.
The fusion of benzene rings to the thiepine core in each unit creates extended π-electron systems that influence both the electronic properties and the overall molecular geometry. The [b,f] fusion pattern ensures that the benzene rings are positioned to maximize aromatic stabilization while providing sites for potential functionalization. The resulting polycyclic architecture contributes to the compound's substantial molecular complexity and influences its interactions with other molecules.
The central linkage between the two thiepine units represents a critical structural feature that distinguishes this compound from simple monomeric dibenzo[b,f]thiepine derivatives. This connection creates opportunities for intramolecular interactions between the two halves of the molecule while potentially restricting conformational flexibility. The nature of this linkage also influences the compound's electronic properties, as conjugation between the two thiepine systems may occur through the connecting carbon atoms.
Table 2: Key Structural Parameters of 10,10'-Bis(dibenzo[b,f]thiepine)
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₈H₁₈S₂ | Dimeric composition |
| Molecular Weight | 418.6 g/mol | Substantial mass |
| Heavy Atom Count | 30 | High structural complexity |
| Rotatable Bonds | 1 | Limited conformational freedom |
| Ring Count | 6 | Multiple fused systems |
| Aromatic Ring Count | 4 | Extended conjugation |
The sulfur atoms within each thiepine ring contribute significantly to the compound's structural characteristics and potential reactivity. These heteroatoms introduce electron density perturbations that affect both the electronic properties of the rings and the molecule's potential for coordination chemistry. The positioning of the sulfur atoms within the seven-membered rings also influences the overall molecular dipole moment and contributes to intermolecular interaction patterns.
Research Evolution and Scientific Interest
The scientific interest in 10,10'-bis(dibenzo[b,f]thiepine) has evolved through several distinct phases, each characterized by specific research objectives and methodological approaches. Initial investigations focused primarily on establishing synthetic pathways for accessing this dimeric compound, building upon the established chemistry of monomeric dibenzo[b,f]thiepine derivatives. These early studies laid the groundwork for more sophisticated investigations into the compound's properties and potential applications.
Contemporary research efforts have expanded to encompass comprehensive property characterization, including detailed analysis of electronic properties, conformational behavior, and potential biological activities. Advanced computational methods have been employed to predict and understand the compound's behavior, while experimental studies have focused on developing efficient synthetic routes and exploring structure-activity relationships. This multidisciplinary approach has contributed to a growing understanding of the compound's potential utility in various applications.
The development of improved synthetic methodologies has been a central theme in the research evolution, with particular emphasis on strategies that enable efficient access to the dimeric compound. Ring-closing metathesis approaches, originally developed for simpler heterocyclic systems, have been adapted for the synthesis of dibenzo[b,f]thiepine derivatives and their dimeric variants. These methodological advances have made the compound more accessible for systematic study and have opened new avenues for derivative synthesis.
Recent investigations have begun to explore the compound's potential applications in materials science and pharmaceutical research. The unique electronic properties arising from the dimeric structure have attracted interest from researchers developing new materials with specific optical or electronic characteristics. Similarly, the compound's structural relationship to bioactive dibenzo[b,f]thiepine derivatives has prompted investigations into its potential therapeutic applications.
Table 3: Research Milestones in 10,10'-Bis(dibenzo[b,f]thiepine) Development
| Time Period | Research Focus | Key Achievements |
|---|---|---|
| Early Studies | Synthetic Development | Basic coupling methodologies |
| Intermediate Phase | Structure Characterization | Spectroscopic identification |
| Recent Developments | Property Analysis | Electronic and physical properties |
| Current Research | Applications Exploration | Materials and pharmaceutical potential |
The growing recognition of dibenzoheteropine compounds as valuable synthetic targets has further stimulated interest in the dimeric variant. The success of related compounds in various applications has created expectations that the dimeric compound may exhibit enhanced or novel properties compared to its monomeric counterparts. This perspective has driven systematic investigations into the compound's behavior and has contributed to the development of new synthetic strategies for accessing related dimeric systems.
Properties
Molecular Formula |
C28H18S2 |
|---|---|
Molecular Weight |
418.6g/mol |
IUPAC Name |
5-benzo[b][1]benzothiepin-5-ylbenzo[b][1]benzothiepine |
InChI |
InChI=1S/C28H18S2/c1-5-13-25-19(9-1)17-23(21-11-3-7-15-27(21)29-25)24-18-20-10-2-6-14-26(20)30-28-16-8-4-12-22(24)28/h1-18H |
InChI Key |
MFEVQCSXORYSQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3S2)C4=CC5=CC=CC=C5SC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3S2)C4=CC5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
10,10'-Bis(dibenzo[b,f]thiepine) belongs to a class of dibenzo[b,f]thiepine compounds, which are characterized by their fused ring system. The synthesis of dibenzo[b,f]thiepine derivatives, including 10,10'-Bis(dibenzo[b,f]thiepine), typically involves the reaction of diaryl sulfide derivatives with halogenated phenyl compounds in the presence of metal catalysts. Various methods have been reported for the efficient synthesis of these compounds, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .
Pharmacological Activities
Research indicates that compounds with a dibenzo[b,f]thiepine structure exhibit a broad spectrum of pharmacological activities:
- Anti-inflammatory Effects : Dibenzo[b,f]thiepine derivatives have been shown to possess significant anti-inflammatory properties. For instance, studies have demonstrated that these compounds can inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antioxidative Properties : The antioxidative action of dibenzo[b,f]thiepine derivatives is noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, potentially offering protective effects against various oxidative stress-related diseases .
- Cerebral Function Improvement : Some studies suggest that dibenzo[b,f]thiepine derivatives may enhance cognitive functions and have neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .
- Antitumor Activity : Preliminary studies have indicated that certain dibenzo[b,f]thiepine analogues exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Pharmacological Activities
Case Study 1: Synthesis and Evaluation of Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dibenzo[b,f]thiepine derivatives and evaluated their cytotoxicity against A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited significant inhibition of cell proliferation, indicating their potential as antitumor agents. Molecular docking studies suggested favorable interactions with key biological targets involved in cancer progression .
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of dibenzo[b,f]thiepine derivatives in models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced neuronal cell death and improved cell viability through their antioxidative properties. This highlights their potential application in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
| Compound | Heteroatom | Key Structural Features | Electronic Profile |
|---|---|---|---|
| Dibenzo[b,f]oxepine | Oxygen | Seven-membered oxepine ring; planar conformation | High polarity due to O atom |
| Dibenzo[b,f]azepine | Nitrogen | Azepine ring with N; variable substituents | Basic character; H-bonding potential |
| Dibenzo[b,f]thiepine | Sulfur | Thiepine ring with S; larger ring strain relief | Polarizable; enhanced π-conjugation |
| 10,10'-Bis(dibenzo[b,f]thiepine) | Sulfur | Dimeric structure with S-S or C-C linkage | Increased rigidity; extended π-system |
- Dibenzo[b,f]oxepine : Oxygen’s electronegativity enhances polarity, making it suitable for interactions with biological targets like tubulin (e.g., colchicine analogs) . However, sulfur in thiepine derivatives improves lipophilicity, enhancing membrane permeability .
- Dibenzo[b,f]azepine : Nitrogen’s basicity allows for protonation, critical in CNS drugs (e.g., carbamazepine). Sulfur analogs lack this property but exhibit stronger antimicrobial activity due to sulfur’s redox versatility .
Pharmacological Potential
- Microtubule Inhibition : Computational docking suggests dibenzo[b,f]thiepine derivatives bind to tubulin’s colchicine site with ΔG = −8.6 kcal/mol, comparable to colchicine itself .
- Photopharmacology : Azo-linked dibenzo[b,f]oxepines act as photoswitches, with Z-isomers showing enhanced tubulin binding (ΔG = −7.62 kcal/mol vs. E-isomers’ −6.8 kcal/mol) .
Preparation Methods
Thioether-Bridged Precursor Synthesis
The foundational step in synthesizing 10,10'-Bis(dibenzo[b,f]thiepine) involves constructing the dibenzo[b,f]thiepine monomer. A widely adopted approach utilizes sodium sulfide (Na₂S·9H₂O) to mediate nucleophilic aromatic substitution between 2,2'-bis(bromomethyl)biphenyl derivatives. For instance, treatment of 2,2'-bis(bromomethyl)biphenyl-4,4'-dicarboxylic acid dimethyl ester with Na₂S·9H₂O in dimethylformamide (DMF) at 100°C for 30 minutes yields 5,7-dihydrodibenzo[c,e]thiepine-3,9-dicarboxylic acid dimethyl ester, a structural analog. This method achieves sulfur insertion with minimal epimerization, though regioselectivity challenges persist when asymmetrical substrates are employed.
Acid-Catalyzed Cyclodehydration
Following thioether formation, cyclization via Friedel–Crafts acylation proves effective. Heating 2-(3,5-dimethoxyphenylthio)benzylnitrile derivatives in methanesulfonic acid induces intramolecular electrophilic aromatic substitution, forming the tricyclic dibenzo[b,f]thiepine core. This method, however, requires stringent control of reaction time (2–4 hours) to prevent over-acylation, with yields plateauing at 78–82% for symmetric substrates.
Transition Metal-Catalyzed Coupling Strategies
Buchwald–Hartwig Amination for Nitrogen Analogues
While primarily applied to dibenzoazepines, Buchwald–Hartwig coupling has been adapted for sulfur-containing systems. A three-step protocol developed by involves:
-
Nucleophilic addition : Tetrakis(dimethylamino)ethylene (TDAE)-mediated coupling of o-nitrobenzyl chloride and 2-chlorobenzaldehyde to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol (71% yield).
-
Nitro reduction : Pd/C-catalyzed hydrogenation with hydrazine hydrate to yield 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol.
-
Intramolecular coupling : Palladium-catalyzed C–N bond formation to generate the dibenzazepine scaffold. Adapting this to sulfur systems would require substituting amines with thiols, though literature precedents remain sparse.
McMurry Coupling for Dimerization
The McMurry reaction enables homo-coupling of ketone precursors to form alkene-bridged dimers. For 10,10'-Bis(dibenzo[b,f]thiepine), treatment of dibenzo[b,f]thiepin-10-one with low-valent titanium (TiCl₃/LiAlH₄) in tetrahydrofuran (THF) at reflux induces reductive coupling, yielding the bis-product in 68–73% yields. Critical parameters include:
-
Solvent polarity : THF outperforms DMF or DMSO due to better Ti solubility.
-
Stoichiometry : A 2:1 ratio of ketone to TiCl₃ maximizes conversion.
-
Temperature : Reactions below 60°C favor alkene formation over over-reduction.
Nitroreduction-Cyclization Cascades
Zinc-Mediated Tandem Reactions
A patent-derived method outlines a one-pot synthesis starting from 2-nitro-2'-carboxyl diphenyl sulfide:
-
Esterification : Reaction with methanol/HCl forms methyl 2-(2-nitrophenylthio)benzoate.
-
Reductive cyclization : Zn powder in HCl (6N) reduces the nitro group while inducing intramolecular ester → ketone cyclization, yielding 10H-dibenzo[b,f]thiazepin-11-one (88% yield). Adapting this to 10,10'-bis systems would require dimerization post-cyclization, potentially via Suzuki–Miyaura coupling.
Catalytic Hydrogenation Approaches
Employing 10% Pd/C under H₂ (0.2 MPa) in methanol reduces nitro intermediates while facilitating cyclization through in situ imine formation. For example, 2-(2-nitrophenylthio)benzaldehyde derivatives undergo hydrogenation to form dibenzo[b,f]thiepine amines, which subsequently cyclize upon heating. Yields reach 85–93% but require careful pH control to prevent premature precipitation.
Ortho-Metalation Strategies
Directed Lithiation
A PubMed study details ortho-metalation of aromatic aldehyde acetals using n-BuLi, followed by quenching with bis(phenylsulfonyl)sulfide to install sulfur bridges. Subsequent deacetalization (HCl/MeOH) and McMurry coupling yield bis(dibenzo[b,f]thiepine) derivatives in 65–72% overall yields. Key advantages include:
-
Regioselectivity : Directed by acetals’ oxygens.
-
Functional group tolerance : Halogens and methoxy groups remain intact.
Sulfur Insertion via Disulfide Intermediates
Reacting 2,2'-dilithiobiphenyls with S₈ generates bis(thiolate) intermediates, which oxidize to disulfides upon exposure to air. Acid-catalyzed cyclization then furnishes the dibenzo[b,f]thiepine core. While theoretically feasible, this route suffers from low yields (≤50%) due to competing polymerization.
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
Solvent and Catalyst Optimization
-
Palladium catalysts : BrettPhos Pd G3 outperforms Pd(OAc)₂ in Buchwald–Hartwig reactions, reducing side-product formation from 15% to <5%.
-
Reducing agents : Zn/HCl systems offer cost advantages over catalytic hydrogenation but generate stoichiometric metal waste.
-
Solvents : DMF and NMP enhance solubility of sulfur-rich intermediates but complicate purification due to high boiling points .
Q & A
Q. What are the most effective synthetic routes for 10,10'-Bis(dibenzo[b,f]thiepine), and how can microwave-assisted methods improve yield?
Methodological Answer: Microwave-assisted synthesis significantly reduces reaction times and enhances conversion rates. A double palladium-catalyzed C-S bond formation using potassium thioacetate (KSAc) as a sulfur source and Pd(0) catalysts (e.g., Pd(OAc)₂ or Pd₂dba₃) is recommended. Ligand selection is critical: 1,1′-bis(diphenylphosphino)ferrocene (dppf) outperforms alternatives like JohnPhos for this reaction. Reaction optimization should include testing microwave irradiation times (e.g., 90 min vs. conventional 14 h) and monitoring yields via HPLC or GC-MS .
Q. How can researchers confirm the structural integrity of 10,10'-Bis(dibenzo[b,f]thiepine) post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra for characteristic proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and sulfur-induced deshielding.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving torsional angles in the dibenzothiepine core. Validate hydrogen bonding and π-π stacking interactions via Mercury software .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Conduct antimicrobial susceptibility testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC/MBC assays). For biofilm inhibition, employ crystal violet staining or confocal microscopy with LIVE/DEAD BacLight kits. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How do ligand choices and reaction conditions influence mechanistic pathways in palladium-catalyzed C-S bond formation?
Methodological Answer: Perform kinetic studies (e.g., variable-time NMR) to compare dppf and JohnPhos. Density Functional Theory (DFT) calculations can model transition states and identify steric/electronic effects. Monitor intermediates via ESI-MS and correlate ligand bite angles with catalytic efficiency. Use Arrhenius plots to assess activation energy differences .
Q. What challenges arise in refining 10,10'-Bis(dibenzo[b,f]thiepine) crystal structures, and how can they be mitigated?
Methodological Answer: Challenges include disorder in the thiepine ring and twinning. Strategies:
Q. How should researchers address contradictions in reported biological activity data for dibenzothiepine derivatives?
Methodological Answer: Conduct meta-analyses using PRISMA guidelines to identify variability sources (e.g., assay protocols, bacterial strains). Validate findings via orthogonal assays (e.g., time-kill curves vs. MIC). Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance and control for batch effects .
Q. What frameworks are optimal for designing hypothesis-driven studies on this compound’s structure-activity relationships (SAR)?
Methodological Answer: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For SAR, employ a PICO-like framework:
Q. How can computational modeling predict the interaction of 10,10'-Bis(dibenzo[b,f]thiepine) with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against validated targets (e.g., DNA helicases). Validate poses with molecular dynamics simulations (GROMACS) and MM-PBSA binding energy calculations. Cross-reference with experimental mutagenesis data to confirm critical residue interactions .
Q. What strategies enable comparative analysis of this compound with structurally related heterocycles (e.g., dibenzo[b,f]oxepines)?
Methodological Answer: Use cheminformatics tools (RDKit, PyMol) to align scaffolds and calculate similarity indices (Tanimoto coefficients). Compare electronic profiles (HOMO-LUMO gaps via Gaussian) and bioactivity trends in public databases (ChEMBL, PubChem). Highlight sulfur’s role in redox activity vs. oxygen in oxepines .
Q. How can researchers integrate high-throughput crystallography and machine learning to accelerate SAR studies?
Methodological Answer: Implement fragment-based screening with XChem pipelines. Train ML models (e.g., Random Forest, GNNs) on crystallographic data to predict binding affinities. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
